Muscarinic Receptor Subtype Selectivity: Tetraamine Tripitramine Achieves M2 pA₂ of 9.75 vs. Methoctramine pA₂ of 8.10 in Functional Assays
In functional experiments using isolated guinea pig left atrium (M2) and ileum (M3), the nonsymmetrical tetraamine tripitramine demonstrated an M2 receptor antagonist potency of pA₂ = 9.75 ± 0.02 (pKᵢ = 9.54 ± 0.08), representing the most potent and selective M2 antagonist reported at the time of publication [1]. The tetraamine template with appropriate terminal nitrogen substituents enabled tuning of both affinity and subtype selectivity, with tripitramine discriminating significantly between M1/M2 receptors versus other subtypes. Crucially, tripitramine exhibited 100-fold higher lipophilicity than the lead compound tripitramine [1], a property that directly enhances CNS penetration potential. The tetraamine backbone proved essential: compound 14 (tripinamide), in which the tetraamine backbone was transformed into a diamine diamide, retained high affinity but with a qualitatively different subtype profile, underscoring that the tetramine scaffold is required for the observed M2-selective pharmacological signature [1].
| Evidence Dimension | M2 muscarinic receptor antagonist potency (functional pA₂) |
|---|---|
| Target Compound Data | pA₂ = 9.75 ± 0.02; pKᵢ = 9.54 ± 0.08 (tripitramine, tetraamine) |
| Comparator Or Baseline | Methoctramine (tetraamine analog) pA₂ = 8.10; atropine pA₂ = 9.0 (non-selective) |
| Quantified Difference | Tripitramine exhibits 45-fold higher potency than methoctramine (ΔpA₂ = 1.65 units); 5.6-fold higher than atropine at M2 |
| Conditions | Functional antagonism in isolated guinea pig left atrium (M2) and ileum (M3); binding assays in rat cortex (M1), heart (M2), submaxillary gland (M3), and NG 108-15 cells (M4) |
Why This Matters
For researchers developing subtype-selective CNS probes or therapeutics, tripitramine's pA₂ of 9.75 and 100-fold enhanced lipophilicity enable discrimination of M2-mediated cholinergic functions that lower-potency polyamines cannot resolve.
- [1] Melchiorre C, et al. Universal Template Approach to Drug Design: Polyamines as Selective Muscarinic Receptor Antagonists. J Med Chem. 1998;41(21):4186-4196. Tripitramine pA₂ = 9.75 ± 0.02, 100-fold more lipophilic than lead compound. View Source
